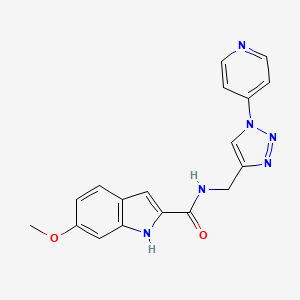

6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c1-26-15-3-2-12-8-17(21-16(12)9-15)18(25)20-10-13-11-24(23-22-13)14-4-6-19-7-5-14/h2-9,11,21H,10H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDRMWVXSMEAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Triazole Formation: The triazole ring is formed via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.

Final Coupling: The triazole-pyridine moiety is attached to the indole core through a methylene bridge using a suitable linker and coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.

Major Products

Oxidation: Formation of 6-formyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide.

Reduction: Formation of 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-amine.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in substituent positions, heterocyclic cores, and functional groups, leading to differences in physicochemical properties and bioactivity. Key comparisons are summarized below:

Table 1: Comparison of Structural and Physicochemical Properties

*Estimated based on structural analogy to with added methoxy group.

Biological Activity

6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an indole moiety, a methoxy group, and a triazole-pyridine unit, which may contribute to its pharmacological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure is characterized by:

- An indole ring system known for its role in various biological activities.

- A triazole ring that enhances the compound's interaction with biological targets.

- A pyridine moiety which may contribute to the compound's solubility and binding affinity.

Anticancer Activity

Recent studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.01 | Apoptosis induction |

| Compound B | NCI-H460 | 0.03 | Cell cycle arrest |

| 6-Methoxy-N... | TBD | TBD | TBD |

The specific anticancer activity of 6-methoxy-N... has not been extensively documented; however, its structural analogs suggest potential efficacy against various cancer types.

Anti-inflammatory Properties

Triazole-containing compounds have also been evaluated for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation in cellular models.

Antimicrobial Activity

The presence of the triazole and indole rings suggests that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial and fungal strains, indicating potential therapeutic applications.

The biological activity of 6-methoxy-N... is hypothesized to involve:

- Targeting specific enzymes or receptors : The triazole ring may facilitate binding to enzymes involved in cancer progression or inflammation.

- Modulating signaling pathways : Indole derivatives are known to influence pathways such as PI3K/Akt and MAPK, which are crucial in cancer biology.

Study 1: Antitumor Activity Evaluation

In a recent study, derivatives of triazole were synthesized and screened for their antitumor activity. The study found that modifications on the triazole ring significantly altered the potency against various cancer cell lines. While specific data for 6-methoxy-N... was not available, the findings underscore the importance of structural variations in biological activity.

Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of similar compounds. Results indicated that certain derivatives effectively reduced TNF-alpha levels in vitro, suggesting that 6-methoxy-N... could exhibit comparable effects due to its structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.